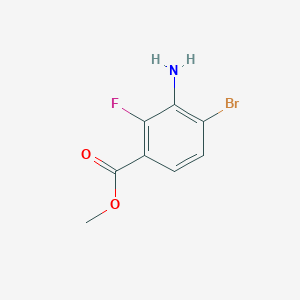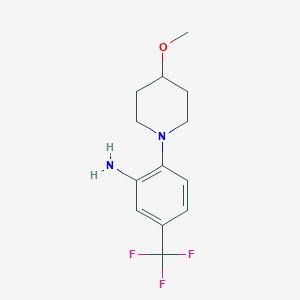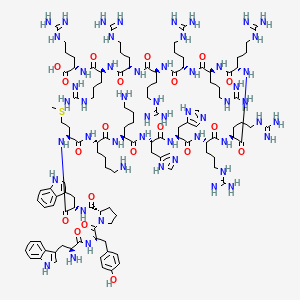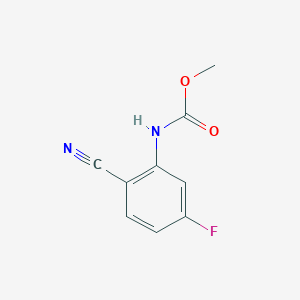![molecular formula C20H23N9O B13920621 5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide](/img/structure/B13920621.png)
5-(3-(Cyanomethyl)-3-(3'-methyl-1H,1'H-[4,4'-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring, an azetidine ring, and a bipyrazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the azetidine ring, the introduction of the cyanomethyl group, and the coupling of the bipyrazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The purification process would also be optimized to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of 5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylammonium lead halides: These compounds have a perovskite structure and are used in applications such as solar cells and light-emitting diodes.
Dye-sensitized solar cell compounds: These compounds are used in the development of new materials for solar cells.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid compound: This compound has applications in various chemical processes.
Uniqueness
5-(3-(Cyanomethyl)-3-(3’-methyl-1H,1’H-[4,4’-bipyrazol]-1-yl)azetidin-1-yl)-N-isopropylpyrazine-2-carboxamide is unique due to its complex structure, which includes multiple rings and functional groups
Eigenschaften
Molekularformel |
C20H23N9O |
|---|---|
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
5-[3-(cyanomethyl)-3-[4-(5-methyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C20H23N9O/c1-13(2)26-19(30)17-8-23-18(9-22-17)28-11-20(12-28,4-5-21)29-10-15(6-25-29)16-7-24-27-14(16)3/h6-10,13H,4,11-12H2,1-3H3,(H,24,27)(H,26,30) |
InChI-Schlüssel |
ZNDIFOVCUNVGNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NN1)C2=CN(N=C2)C3(CN(C3)C4=NC=C(N=C4)C(=O)NC(C)C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-4-[(4-methoxyphenyl)methoxy]pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13920542.png)
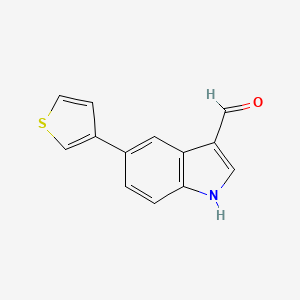
![5'-Bromo-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13920557.png)

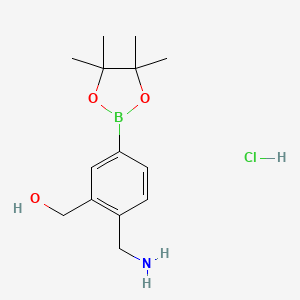
![6-Bromo-4-chloro-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13920569.png)

![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
